molecular formula C7H7N5O2 B1148695 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1337881-83-0

2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B1148695
CAS No.: 1337881-83-0
M. Wt: 193.166
InChI Key: RJNYOGGIYJLHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1337881-83-0) is a high-purity chemical intermediate for advanced pharmaceutical and agrochemical research. This pyrrolo[2,3-d]pyrimidine scaffold is of significant scientific interest due to its structural resemblance to purine nucleotides, making it a versatile precursor for developing novel therapeutic agents . Researchers are actively exploring its potential in addressing the critical global health challenge of antimicrobial resistance (AMR) . The scaffold has demonstrated promising broad-spectrum bioactivity, serving as a key building block in the rational design of new antibacterial, antifungal, and antiviral compounds . Beyond antimicrobial applications, this privileged structure is also widely investigated in oncology research. Its derivatives act as potent inhibitors of key kinases, such as p21-activated kinase 4 (PAK4), which is overexpressed in various human cancers . The compound's synthetic accessibility allows for structural diversification through innovative strategies like [3 + 2] cycloadditions and transition metal-catalyzed couplings, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c8-4-2-1-3(6(13)14)10-5(2)12-7(9)11-4/h1H,(H,13,14)(H5,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNYOGGIYJLHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC(=C21)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 2-Amino-4,6-Dichloropyrimidine-5-Carbaldehyde

A foundational approach involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 ) with ethyl glycinate under reflux conditions. This yields ethyl N-(2-amino-4-chloro-5-formylpyrimidin-6-yl)glycinate (2c ), which undergoes base-mediated cyclization (e.g., NaOH, 80°C) to form the pyrrolo[2,3-d]pyrimidine ring. Subsequent hydrolysis of the ester group with 1N NaOH at room temperature produces the carboxylic acid derivative (8a ) with a reported yield of 74%.

Reaction Scheme:

  • Condensation :
    1 + Ethyl glycinate2c\text{1 + Ethyl glycinate} \rightarrow \text{2c} (52% yield)

  • Cyclization :
    2cNaOH, 80°C3a\text{2c} \xrightarrow{\text{NaOH, 80°C}} \text{3a} (31% yield)

  • Hydrolysis :
    3a1N NaOH8a\text{3a} \xrightarrow{\text{1N NaOH}} \text{8a} (74% yield)

Alternative Route Using 2,6-Diamino-4-Oxopyrimidine

A modified pathway starts with 2,6-diamino-4-oxopyrimidine (5 ), which reacts with ethyl 4-chloro-3-oxobutanoate (26 ) in dimethylformamide (DMF). Cyclization under basic conditions forms the pyrrolo[2,3-d]pyrimidine core, followed by ester hydrolysis to yield the target compound. This method emphasizes the role of nitroolefin intermediates in facilitating ring closure.

Functional Group Transformations and Intermediate Purification

Chlorination-Amination Sequence

The introduction of amino groups at positions 2 and 4 is achieved through selective chlorination and amination. For example, treatment of 6-chloropyrimidine intermediates with ammonia or amines at elevated temperatures (80–100°C) replaces chlorine atoms with amino groups. Chromatographic purification (silica gel, methanol:chloroform) is critical for isolating high-purity intermediates.

Hydrolysis of Ester Derivatives

Ester-to-carboxylic acid conversion is universally accomplished via alkaline hydrolysis. Using 1N NaOH at room temperature for 4–12 hours ensures complete de-esterification without degrading the pyrrolo[2,3-d]pyrimidine ring. Yields for this step range from 74% to 88%, depending on the ester’s steric hindrance.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Reference
Glycinate Cyclization2-Amino-4,6-dichloropyrimidineEthyl glycinate, NaOH, 80°C74
Nitroolefin Cyclization2,6-Diamino-4-oxopyrimidineEthyl 4-chloro-3-oxobutanoate42
Direct Amination6-ChloropyrimidineNH₃, 100°C68

Key Observations :

  • The glycinate cyclization route offers higher yields but requires meticulous control of reaction temperatures to prevent side reactions.

  • Nitroolefin-based methods enable structural diversity at position 5 of the pyrrolo[2,3-d]pyrimidine ring, though at the cost of lower overall yields.

Challenges in Purification and Scalability

Chromatographic Limitations

Silica gel chromatography, while effective for small-scale synthesis (≤100 mg), becomes impractical for industrial-scale production due to solvent consumption and time constraints. Alternative purification methods, such as recrystallization from ethanol/water mixtures, are being explored but remain less efficient for polar intermediates.

Stability of Intermediates

Nitroolefin intermediates, though versatile, are prone to decomposition under acidic conditions, necessitating low-temperature storage (2–8°C) and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce amine-substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research has shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds designed from this scaffold have been tested as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to the suppression of tumor growth. Studies indicate that specific derivatives can effectively inhibit CDK1, CDK2, and CDK9, demonstrating potential for cancer treatment .

2. Antimalarial Agents:
Recent studies have focused on the use of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). These kinases are essential for the parasite's survival and proliferation. In vitro tests have shown promising inhibitory activity against PfCDPK4 and PfCDPK1 with IC50 values in the low micromolar range (0.210–0.589 μM), suggesting potential as antimalarial agents .

3. Neuroprotective Properties:
Some studies have indicated that pyrrolo[2,3-d]pyrimidine derivatives may possess neuroprotective effects. They have been evaluated for their ability to modulate glycogen synthase kinase-3 (GSK-3), a key player in neurodegenerative diseases such as Alzheimer's. By inhibiting GSK-3, these compounds could offer therapeutic benefits in neurodegenerative conditions .

Agricultural Applications

1. Herbicides:
Research has explored the use of pyrrolo[2,3-d]pyrimidine derivatives as herbicides due to their ability to inhibit specific enzymes involved in plant growth. The structural analogs can interfere with the biosynthesis of crucial metabolites in plants, leading to effective weed control .

2. Plant Growth Regulators:
Certain derivatives of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine have been investigated for their potential as plant growth regulators. These compounds can modulate plant growth and development by influencing hormonal pathways or metabolic processes .

Synthesis and Characterization

The synthesis of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. The process often includes cyclization reactions and functional group modifications to achieve desired bioactivity profiles .

Case Studies

Study Application Findings
Study on CDK InhibitionAnticancerDemonstrated effective inhibition of CDK1 and CDK9 with potential anticancer properties .
Antimalarial ActivityMalaria TreatmentShowed promising IC50 values against PfCDPK4 and PfCDPK1 .
GSK-3 ModulationNeuroprotectionIdentified potential neuroprotective effects through GSK-3 inhibition .
Herbicide DevelopmentAgricultureExplored as a novel herbicide with effective weed control mechanisms .

Mechanism of Action

The mechanism of action of 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid C₇H₇N₅O₂ 193.17 -NH₂ (C2, C4), -COOH (C6) Intermediate for drug synthesis
N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (9) C₂₀H₁₈ClN₅ 363.84 -Cl (aryl), -CH₂(2-methylbenzyl) (C6) Tyrosine kinase inhibitor (IC₅₀: <1 µM)
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (2g) C₂₁H₂₆N₅O₃S 428.18 -SO₂NH₂ (aryl), -CON(CH₃)₂ (C6) Kinase inhibition (JAK2/STAT3 pathway)
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid C₁₃H₈ClN₃O₄S 337.74 -Cl (C4), -SO₂Ph (C7), -COOH (C6) Electrophilic intermediate for cross-coupling
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid C₇H₃Cl₂N₃O₂ 232.02 -Cl (C2, C4), -COOH (C6) Substrate for nucleophilic substitution
Piromidic acid (pyrido[2,3-d]pyrimidine analog) C₁₄H₁₃N₃O₃ 271.27 -CO₂H (C6), -C₂H₅ (C8) Antibacterial (Gram-negative bacteria)

Key Findings

Amino vs. In contrast, 2,4-dichloro analogs (e.g., C₇H₃Cl₂N₃O₂) exhibit higher electrophilicity, favoring nucleophilic substitution reactions for further derivatization .

Carboxylic Acid vs. Carboxamide :

  • The -COOH group at C6 in the target compound and its sulfonyl/chloro derivatives (e.g., C₁₃H₈ClN₃O₄S) improves solubility in polar solvents, whereas -CON(CH₃)₂ substitutions (e.g., compound 2g) enhance lipophilicity and blood-brain barrier penetration .

Biological Applications :

  • N4-aryl derivatives (e.g., compound 9) show potent kinase inhibition (IC₅₀ <1 µM) due to aryl group interactions with hydrophobic kinase pockets .
  • Sulfamoylphenyl derivatives (e.g., compound 2g) are explored in inflammatory diseases via JAK2/STAT3 pathway modulation .
  • Pyrido[2,3-d]pyrimidine analogs like piromidic acid target bacterial DNA gyrase, highlighting structural flexibility for diverse applications .

Synthetic Utility :

  • The target compound’s -NH₂ groups facilitate regioselective functionalization, whereas chloro or sulfonyl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) for library synthesis .

Biological Activity

2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound known for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications.

The compound has been shown to interact with various enzymes and proteins, significantly influencing their activity. Notably, it inhibits the enzyme α-amylase, which plays a crucial role in starch metabolism by breaking it down into glucose. This inhibition can lead to potential applications in managing diabetes by regulating blood sugar levels.

Table 1: Enzyme Inhibition by this compound

Enzyme Activity Inhibition Type
α-AmylaseStarch breakdownCompetitive inhibition

Cellular Effects

Research indicates that this compound affects various cell types and cellular processes. In diabetic models, it modulates gene expression related to glucose metabolism, thereby enhancing insulin sensitivity. Furthermore, it has demonstrated cytotoxic effects on cancer cells by inhibiting key metabolic pathways essential for tumor growth .

Molecular Mechanism

The molecular action of this compound involves binding to the active sites of specific enzymes. For instance, its inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) is significant in purine nucleotide biosynthesis. This inhibition leads to reduced proliferation of cancer cells expressing folate receptors (FR), highlighting its potential as an anticancer agent .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

Case Studies

  • Cytotoxicity Assay : A study tested the cytotoxic effects of this compound on KB and IGROV1 human tumor cells. The results indicated significant growth inhibition compared to classical antifolate drugs like methotrexate (MTX). The mechanism was primarily through FR-mediated uptake and GARFTase inhibition .
  • Diabetes Model : In an experimental setup involving diabetic rats, administration of the compound led to improved insulin sensitivity and reduced blood glucose levels. This suggests a potential role in diabetes management through enzyme inhibition and modulation of metabolic pathways.

Q & A

What synthetic methodologies are most effective for preparing 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives?

Answer:
The synthesis typically involves multi-step routes starting from phenylacetic acids or pyrimidine precursors. For example:

  • Step 1: Preparation of 4-chloro-6-substituted pyrrolo[2,3-d]pyrimidines (e.g., compounds 14–15 ) via five-step reactions from phenylacetic acids, including cyclization and chlorination .
  • Step 2: Amination using substituted anilines (e.g., 4-chloroaniline, 2-fluoro-4-chloroaniline) in isopropanol with catalytic HCl under reflux (12 hours), achieving yields of 56–70% .
  • Step 3: Deprotection or functionalization (e.g., depivaloylation with base) for final derivatives .
    Key Optimization: Reaction time, stoichiometry of aniline (1.5 eq), and purification via flash chromatography (silica gel, CHCl3/MeOH gradients) are critical for yield and purity .

How do structural modifications at the N4 and C6 positions influence kinase inhibition activity?

Answer:
Modifications at these positions significantly impact potency and selectivity:

  • N4-Aryl Substitutions: Bulky electron-withdrawing groups (e.g., 4-chloro-2-fluorophenyl) enhance receptor tyrosine kinase (RTK) inhibition by improving hydrophobic interactions with ATP-binding pockets. Compound 8 (N4-(4-chloro-2-fluorophenyl)) showed superior activity compared to unsubstituted analogs .
  • C6-Substituents: Benzyl or substituted benzyl groups (e.g., 2-methylbenzyl) increase steric complementarity. For example, compound 9 (C6-(2-methylbenzyl)) exhibited IC50 values <100 nM against VEGFR-2 .
    Data Contradiction: While 2,5-dimethoxybenzyl (compound 13 ) improved solubility, it reduced RTK affinity compared to smaller alkyl groups, suggesting a trade-off between pharmacokinetics and target engagement .

What analytical techniques are recommended for characterizing pyrrolo[2,3-d]pyrimidine derivatives?

Answer:

  • 1H NMR: Essential for confirming substitution patterns. For instance, the C5-H proton resonates as a singlet near δ 5.9–6.0 ppm, while aromatic protons (Ar-H) appear as multiplets between δ 7.1–8.6 ppm .
  • TLC: Used to monitor reaction progress (e.g., Rf 0.52 for compound 9 in CHCl3/MeOH 10:1) .
  • Elemental Analysis: Validates stoichiometry, especially for hydrates or solvates (e.g., compound 9 contained 0.23 H2O) .
    Advanced Tip: High-resolution mass spectrometry (HRMS) or X-ray crystallography can resolve ambiguities in regiochemistry for complex analogs .

How can researchers address discrepancies in biological activity data across similar derivatives?

Answer:

  • Control Experiments: Ensure consistent assay conditions (e.g., ATP concentration, incubation time). For example, RTK inhibition assays in used 10 µM ATP, while others used 1 mM, leading to variability in reported IC50 values .
  • Structural Reanalysis: Re-examine NMR or crystallographic data to confirm regiochemistry. Compound 10 (N4-(3-bromophenyl)) was misassigned initially due to overlapping aromatic signals .
  • Computational Modeling: Molecular docking (e.g., using AutoDock Vina) can rationalize activity differences by predicting binding modes of C6-arylalkyl vs. C6-arylethyl substituents .

What strategies improve the metabolic stability of pyrrolo[2,3-d]pyrimidine-based inhibitors?

Answer:

  • Introducing Electron-Withdrawing Groups: Fluorine or chlorine at N4 reduces oxidative metabolism. Compound 12 (N4-(2-fluoro-4-chlorophenyl)) showed a 2-fold longer half-life in microsomal assays compared to non-halogenated analogs .
  • Blocking Metabolic Hotspots: Methylation of the pyrrolo NH (e.g., 7-cyclopentyl substitution in ribociclib derivatives) prevents Phase I oxidation .
  • Prodrug Approaches: Esterification of the carboxylic acid (e.g., ethyl ester prodrugs) enhances oral bioavailability, as seen in antitumor analogs .

How can SAR studies be designed to optimize dual inhibition of CDK4/6 and RTKs?

Answer:

  • Hybrid Scaffolds: Incorporate substituents known for CDK4/6 inhibition (e.g., 7-cyclopentyl) and RTK-targeting motifs (e.g., C6-benzyl). Ribociclib derivatives (e.g., 2-chloro-7-cyclopentyl-6-carboxamide) demonstrated dual activity in breast cancer models .
  • High-Throughput Screening: Test compound libraries against kinase panels (e.g., 370 kinases) to identify off-target effects. Compound 19a (thiophene-2-carboxylic acid derivative) inhibited both CDK4 and FGFR1 .
  • In Vivo Validation: Use xenograft models (e.g., MDA-MB-231) to correlate in vitro IC50 with tumor growth inhibition. Dose escalation studies can refine therapeutic windows .

What are the challenges in scaling up synthesis for in vivo studies?

Answer:

  • Purification: Flash chromatography is impractical for multi-gram scales. Switch to recrystallization (e.g., using CHCl3/hexane) or centrifugal partition chromatography for polar derivatives .
  • Amination Side Reactions: Excess aniline (2.0 eq) and prolonged reflux (>24 hours) can lead to di-substitution byproducts. Strict stoichiometric control (1.5 eq) and real-time TLC monitoring mitigate this .
  • Cost-Efficiency: Replace expensive catalysts (e.g., TEMPO/NaClO2 in flow reactors) with batch oxidation methods for intermediates like 2-chloro-7-cyclopentyl-6-carboxylic acid .

How do solvent and pH conditions affect the stability of this compound?

Answer:

  • Acidic Conditions: Stability decreases due to protonation of the pyrrolo NH, leading to ring-opening. Avoid storage in HCl-containing solvents .
  • Polar Aprotic Solvents: DMSO or DMF can cause degradation via solvolysis. Use anhydrous CHCl3 or THF for long-term storage .
  • pH-Dependent Solubility: The carboxylic acid group (pKa ~3.5) ensures solubility in basic buffers (pH >6), but precipitation occurs in physiological pH (7.4). Sodium salt formulations improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.